molecular formula C11H14O4 B14299694 acetic acid;3,4-dihydro-1H-isochromen-3-ol CAS No. 113680-83-4

acetic acid;3,4-dihydro-1H-isochromen-3-ol

Katalognummer: B14299694
CAS-Nummer: 113680-83-4
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: WQTIPSVHRYMFOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,4-dihydro-1H-isochromen-3-ol is a chemical compound with the molecular formula C11H12O3 It is known for its unique structure, which includes an isochromene ring fused with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-dihydro-1H-isochromen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydro-1H-isochromen-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,4-dihydro-1H-isochromen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,4-dihydro-1H-isochromen-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which acetic acid;3,4-dihydro-1H-isochromen-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-1H-isochromen-3-ol: Lacks the acetic acid moiety but shares the isochromene ring structure.

    Isochroman-3-ol: Similar structure but without the dihydro component.

    2-(3,4-Dihydro-1H-isochromen-1-yl)acetic acid: Another related compound with a different substitution pattern.

Uniqueness

Acetic acid;3,4-dihydro-1H-isochromen-3-ol is unique due to its combined isochromene and acetic acid functionalities, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Eigenschaften

CAS-Nummer

113680-83-4

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

acetic acid;3,4-dihydro-1H-isochromen-3-ol

InChI

InChI=1S/C9H10O2.C2H4O2/c10-9-5-7-3-1-2-4-8(7)6-11-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4)

InChI-Schlüssel

WQTIPSVHRYMFOB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1C(OCC2=CC=CC=C21)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.